trifluoroacetyl-L-lysine

Genetic Code Expansion Protein Deacetylation Sirtuin Resistance

N2-(2,2,2-Trifluoroacetyl)-L-lysine (TFA-Lys-OH, CAS 21761-08-0) is a non-canonical amino acid derivative where the α-amino group of L-lysine is protected by a trifluoroacetyl (TFA) moiety, leaving the ε-amino group free. This compound serves both as a protected building block in peptide synthesis and as a genetically encodable analog of acetyl-lysine (AcK) for studying post-translational modifications.

Molecular Formula C8H13F3N2O3
Molecular Weight 242.20 g/mol
CAS No. 21761-08-0
Cat. No. B12063184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrifluoroacetyl-L-lysine
CAS21761-08-0
Molecular FormulaC8H13F3N2O3
Molecular Weight242.20 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)C(F)(F)F
InChIInChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-5(6(14)15)3-1-2-4-12/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1
InChIKeyKNCHTBNNSQSLRV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: N2-(Trifluoroacetyl)-L-lysine (CAS 21761-08-0) for Peptide & Protein Engineering


N2-(2,2,2-Trifluoroacetyl)-L-lysine (TFA-Lys-OH, CAS 21761-08-0) is a non-canonical amino acid derivative where the α-amino group of L-lysine is protected by a trifluoroacetyl (TFA) moiety, leaving the ε-amino group free [1]. This compound serves both as a protected building block in peptide synthesis and as a genetically encodable analog of acetyl-lysine (AcK) for studying post-translational modifications [2]. Its strong electron-withdrawing TFA group confers distinct reactivity profiles with lysine deacetylases (KDACs) compared to AcK, making it a non-hydrolyzable mimic resistant to sirtuin-mediated deacetylation [2].

Why N2-(Trifluoroacetyl)-L-lysine Cannot Be Replaced by Generic Acetyl- or Fmoc-Lysine Analogs


Generic substitution with Nα-acetyl-L-lysine or Nα-Fmoc-L-lysine fails due to fundamental differences in chemical reactivity and biological processing. Nα-acetyl-L-lysine is susceptible to rapid enzymatic deacetylation by sirtuins in cellular contexts, leading to a short functional half-life, whereas the trifluoroacetyl analog is resistant [1]. In peptide synthesis, the TFA group offers orthogonal base-labile protection that is selectively removable under aqueous basic conditions, unlike the acid-labile Boc group or the piperidine-labile Fmoc group, but requires neutral coupling conditions to minimize racemization—a constraint not shared by urethane-type protectors [2]. These differences preclude simple interchangeability in both synthetic and biological applications.

Quantitative Differentiation Evidence for N2-(Trifluoroacetyl)-L-lysine Selection


Sirtuin Deacetylation Resistance: Trifluoroacetyl- vs. Acetyl-Lysine in FOXO4 Substrate

In a recombinant FOXO4 protein substrate, the trifluoroacetyl-lysine (TfAcK) modification at position 189 showed complete resistance to deacetylation by SIRT1 and SIRT2, whereas the acetyl-lysine (AcK) modification was efficiently removed. Quantitative LC-MS peak integration over a 60-minute time course demonstrated a substantial difference in processing rates, with SIRT1 removing >50% of AcK within 30 minutes under the same conditions where TfAcK showed no detectable loss [1]. This resistance is attributed to the strong electron-withdrawing effect of the trifluoro substituent, which decreases the rate of NAD+-dependent hydrolysis by sirtuins [1].

Genetic Code Expansion Protein Deacetylation Sirtuin Resistance

Bromodomain Binding Affinity: Trifluoroacetyl-Lysine vs. Acetyl-Lysine (Hst2 Kd Comparison)

Competitive fluorescence polarization and isothermal titration calorimetry (ITC) assays revealed that trifluoroacetyl-lysine binds to the yeast sirtuin Hst2 with a Kd of 3.3 ± 0.7 μM, which is approximately 6.4-fold tighter than acetyl-lysine (Kd = 21 ± 4 μM) [1]. For SIRT3, trifluoroacetyl-lysine exhibited a Kd of 45.1 ± 8.2 μM, moderately tighter than acetyl-lysine (Kd = 77 ± 22 μM) [1]. This enhanced affinity for sirtuin deacetylases, combined with resistance to catalysis, positions TfAcK as a superior inhibitory mimic.

Bromodomain Binding Acetyl-Lysine Mimicry Isothermal Titration Calorimetry

Peptide Coupling Racemization Suppression: N-TFA-Protected Amino Acid Chlorides

N-trifluoroacetyl-protected amino acid chlorides enable peptide coupling with virtually complete preservation of stereochemistry (<1% racemization) when activated via silylation under neutral conditions, compared to traditional urethane-protected amino acid chlorides which often suffer >5-10% racemization under standard coupling protocols [1]. This advantage is specifically attributed to the electron-withdrawing nature of the TFA group, which reduces the acidity of the α-proton and suppresses oxazolone formation, the primary racemization pathway [1].

Peptide Synthesis Racemization Control Acid Chloride Coupling

Application Scenarios for N2-(Trifluoroacetyl)-L-lysine Based on Verified Differentiation


Genetic Code Expansion for Stable Acetylation Mimics in Mammalian Cells

N2-(trifluoroacetyl)-L-lysine (as TfAcK) can be site-specifically incorporated into proteins via engineered PylRS/tRNA pairs in bacterial and mammalian cells, producing SIRT-resistant acetylated transcription factors like FOXO4. This enables investigation of bromodomain interactions and acetylation function without rapid signal loss due to deacetylation, a limitation of standard AcK incorporation [1].

Synthesis of Epimerization-Sensitive Peptide Sequences via Acid Chloride Methodology

The TFA-protected lysine derivative, when converted to its acid chloride and coupled under neutral silylation conditions, allows the synthesis of peptides containing racemization-prone residues with preservation of chiral integrity (<2% D-isomer). This is particularly valuable for manufacturing peptide APIs where stereochemical purity is a critical quality attribute [2].

Orthogonal Protecting Group Strategy in Solid-Phase Peptide Synthesis

N2-TFA-L-lysine serves as a building block with a free ε-amino group. The TFA group can be selectively removed under aqueous basic conditions (pH 8-9) without affecting acid-labile side-chain protecting groups or the peptide-resin linkage, enabling orthogonal deprotection strategies not possible with Fmoc or Boc chemistry alone [3].

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